N-Linked (Imidazol-1-yl) vs C-Linked Pyridinylimidazole Scaffold: Divergent Binding Mode and Selectivity Trajectories
The target compound bears an N-linkage (imidazol-1-yl) attaching the imidazole to the pyridine C2 position. This differs fundamentally from the C4(5)-linked pyridinylimidazoles represented by SB-203580 (adezmapimod) and VX-745. In the C-linked series, the pyridine ring participates directly in hinge-region hydrogen bonding, while the N-linkage alters the vector and rotational degrees of freedom, potentially shifting kinase selectivity profiles. Cross-study analysis of the pyridinylimidazole scaffold optimization literature demonstrates that altering the substitution pattern—including the connectivity between pyridine and imidazole—was essential for shifting inhibitory activity from p38α MAPK to JNK3 [1]. Compound 1a (a C-linked pyridinylimidazole) exhibited balanced dual JNK3/p38α inhibition with IC50(JNK3) = 24 nM and IC50(p38α) = 17 nM [1]. In contrast, the N-linked architecture of CAS 338956-48-2 provides a distinct starting scaffold for programs seeking to engineer selectivity away from p38α or toward orthogonal kinase targets.
| Evidence Dimension | Scaffold connectivity and kinase selectivity profile divergence |
|---|---|
| Target Compound Data | N-linked (imidazol-1-yl) pyridine–imidazole connectivity; binding vector distinct from C-linked congeners |
| Comparator Or Baseline | C-linked pyridinylimidazole 1a: IC50(JNK3) = 24 nM, IC50(p38α) = 17 nM (balanced dual inhibitor) [1] |
| Quantified Difference | Qualitative divergence in kinase selectivity trajectory (class-level observation from scaffold optimization studies) |
| Conditions | Enzyme-linked immunosorbent assay (ELISA); p38α MAPK and JNK3 inhibition |
Why This Matters
Scaffold topology determines kinase selectivity profiles; the N-linkage offers a structurally distinct starting point for intellectual property generation and selectivity engineering relative to the extensively patented C-linked pyridinylimidazole space.
- [1] Ansideri, F.; Macedo, J. T.; Eitel, M.; et al. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega 2018, 3 (7), 7809–7831. Compound 1a IC50 data from Table 1. DOI: 10.1021/acsomega.8b00668. View Source
